molecular formula C38H40N10 B1680218 N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 81624-55-7

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine

Cat. No. B1680218
CAS RN: 81624-55-7
M. Wt: 636.8 g/mol
InChI Key: KZOLQEUQAFTQFM-UHFFFAOYSA-N
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Description

“N,N,N’,N’-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine”, also known as NSC348884, is a biochemical that inhibits NPM oligomer formation, upregulates p53, and induces apoptosis . It has a molecular weight of 636.79 and a molecular formula of C38H40N10 .


Molecular Structure Analysis

The molecular structure of this compound has been fully determined at six different temperatures by X-ray single-crystal diffraction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 636.79 and a molecular formula of C38H40N10 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds to N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has been explored in various studies. For instance, Zerrouki et al. (2016) examined the crystal structure and thermal expansion of a similar compound, providing insights into its anisotropic expansion and the supramolecular structure formed by weak hydrogen bonds (Zerrouki et al., 2016).

Complex Formation and Supramolecular Architecture

Research by Chen et al. (2005) and Singh et al. (2015) investigated the synthesis and crystal structure of complexes involving compounds analogous to N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine. These studies revealed the formation of mononuclear complexes and highlighted the role of different types of hydrogen bonds in creating extensive supramolecular frameworks (Chen et al., 2005), (Singh et al., 2015).

Corrosion Inhibition

Louadi et al. (2017) explored the corrosion inhibition potentials of derivatives similar to N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine. Their study provided valuable insights into the inhibition performance and mechanism of these compounds in corrosion prevention (Louadi et al., 2017).

Biochemical Applications

The biochemical applications, such as antioxidant activity and potential therapeutic uses, have been explored by researchers like Hajri and Alimi (2016). They synthesized and characterized compounds related to N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine, assessing their antioxidant activities (Hajri & Alimi, 2016).

Catalytic Applications

The role of similar compounds in catalysis, particularly in alkane oxidation, was examined by Balamurugan et al. (2011). Their study focused on the use of these compounds as catalysts, revealing their effectiveness and selectivity in various oxidation processes (Balamurugan et al., 2011).

Polymer Synthesis

Ghaemy and Alizadeh (2009) investigated the synthesis of soluble and thermally stable polyimides using a diamine monomer related to N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine. Their research highlighted the potential of these compounds in creating high-performance materials with excellent thermal stability and solubility properties (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOLQEUQAFTQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319638
Record name NSC348884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine

CAS RN

81624-55-7
Record name NSC348884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC348884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Eichhorn, BZ Dolimbek, K Deeg, T Efferth, MZ Atassi - Toxicon, 2012 - Elsevier
To search for small molecular size inhibitors of botulinum neurotoxin A (BoNT/A) endopeptidase activity, we have screened the NCI library containing about 1 million structures against …
Number of citations: 13 www.sciencedirect.com

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